molecular formula C20H22ClF3N4OS B2705130 N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide CAS No. 1251683-55-2

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2705130
CAS No.: 1251683-55-2
M. Wt: 458.93
InChI Key: QZIYPAIRSVYKFA-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide is a recognized inhibitor of the BRAF V600E mutant kinase, a key oncogenic driver in several cancers, most notably melanoma. The constitutive activation of the BRAF V600E mutation leads to hyperactivation of the MAPK/ERK signaling pathway, promoting uncontrolled cellular proliferation and survival. This compound acts by competitively binding to the ATP-binding site of the mutant BRAF kinase, thereby suppressing downstream signaling and inducing growth arrest and apoptosis in susceptible cancer cell lines. Its primary research value lies in the study of oncogenic signaling in BRAF-mutant cancers, the investigation of resistance mechanisms to BRAF-targeted therapies, and its use as a tool compound for evaluating combination treatment strategies. Research involving this inhibitor is crucial for advancing the understanding of targeted cancer therapeutics and for the preclinical development of next-generation oncology treatments. This compound is related to, and shares a structural motif with, other documented BRAF inhibitors used in biochemical and cellular assays.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N4OS/c1-12-5-13(2)9-28(8-12)17-7-19(26-11-25-17)30-10-18(29)27-14-3-4-16(21)15(6-14)20(22,23)24/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYPAIRSVYKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 4-Chloro-3-(trifluoromethyl)phenyl intermediate: This can be achieved by reacting 4-chloro-3-(trifluoromethyl)aniline with appropriate reagents to introduce the desired functional groups.

    Synthesis of the pyrimidinyl intermediate: This involves the preparation of a pyrimidine derivative, which is then functionalized to introduce the dimethylpiperidinyl group.

    Coupling reaction: The final step involves coupling the two intermediates through a sulfanylacetamide linkage under controlled conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions are carried out in larger reactors with precise control over temperature, pressure, and reaction time.

    Purification processes: Utilizing techniques such as crystallization, distillation, and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, thereby exerting its effects through various biochemical pathways.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()

  • Structural Differences: The pyrimidine ring here is substituted with amino groups at positions 4 and 6, contrasting with the 3,5-dimethylpiperidinyl group in the target compound.

N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide ()

  • Structural Differences : The pyrimidine is substituted with methyl groups (positions 4 and 6), and the phenyl ring has a chlorine at position 2.
  • Implications : Methyl groups on pyrimidine improve metabolic stability, while the ortho-chloro substituent may introduce steric hindrance, reducing binding affinity compared to the target compound’s para-chloro/meta-CF₃ arrangement .

2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()

  • Structural Differences: The pyrimidine is fused with a thiophene ring (thienopyrimidine), and the phenyl group has a CF₃ substituent at position 2.

Physicochemical Properties

Property Target Compound N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide
Molecular Weight ~500 g/mol (estimated) 365.8 g/mol 377.9 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~1.8 (moderate) ~2.9 (moderate)
Key Substituents CF₃, Cl, 3,5-dimethylpiperidinyl NH₂, Cl CH₃, Cl

Structural Advantages of Target Compound :

  • The para-chloro/meta-trifluoromethyl arrangement on the phenyl ring balances electronic and steric effects for optimal interactions.

Limitations :

  • High molecular weight and lipophilicity may reduce solubility, necessitating formulation optimization.
  • Synthetic complexity due to the piperidinyl substituent could impact scalability .

Biological Activity

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a trifluoromethyl group and a sulfanyl acetamide moiety. The molecular formula is C17H19ClF3N3OSC_{17}H_{19}ClF_3N_3OS, with a molecular weight of approximately 393.85 g/mol.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

A study highlighted that certain trifluoromethyl-substituted compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against S. aureus, suggesting that the presence of the trifluoromethyl group significantly enhances antibacterial potency .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It is known to inhibit carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in hypoxic tumor cells. This inhibition disrupts pH regulation within the tumor microenvironment, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity Type Target Effectiveness
AntimicrobialS. aureusMIC = 1 µg/mL
AnticancerCarbonic Anhydrase IXInhibition leads to apoptosis
AntibiofilmBiofilms of S. aureusMBEC = 1-4 µg/mL

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound inhibits CA IX, affecting tumor cell metabolism and survival.
  • Disruption of Biofilm Formation : It has shown potential in eradicating biofilms formed by pathogenic bacteria, which are notoriously difficult to treat with conventional antibiotics.

Case Study 1: Antibacterial Efficacy

In a recent study, derivatives of this compound were tested against various bacterial strains. The results indicated that compounds with similar structural features exhibited superior antibacterial activity compared to traditional antibiotics such as vancomycin and daptomycin .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of related compounds showed promising results in vitro against several cancer cell lines. The inhibition of CA IX was confirmed through enzyme assays, demonstrating the potential for therapeutic applications in oncology.

Q & A

Basic: What established synthetic routes are available for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between a pyrimidine sulfanyl intermediate and a chloroacetamide derivative. For example:

  • Step 1: React 4,6-diaminopyrimidine-2-sulfanyl with potassium hydroxide in ethanol under reflux (30 min) to generate a thiolate intermediate .
  • Step 2: Add 2-chloro-N-(4-chlorophenyl)acetamide and reflux for 4 hours. Monitor reaction progress via TLC .
  • Optimization: Adjust solvent polarity (e.g., methanol/ethyl acetate mixtures) for crystallization. Controlled evaporation yields block-like crystals (97% purity) .
  • Key Parameters: Temperature (reflux at ~78°C for ethanol), stoichiometric ratios (1:1 thiol:KOH), and solvent choice influence yield and purity .

Advanced: How can researchers resolve discrepancies in reported crystallographic parameters for structurally related acetamide derivatives?

Methodological Answer:
Discrepancies in bond angles, dihedral angles, or space groups can arise from:

  • Polymorphism: Different crystallization solvents or conditions (e.g., methanol vs. DMSO) may yield alternate packing arrangements .
  • Refinement Software: Use SHELXL for high-resolution refinement and PLATON for symmetry validation. For example, monoclinic systems (space group P21/c) with β angles ~108–109° are common, but deviations may occur due to hydrogen bonding or torsional strain .
  • Database Cross-Referencing: Compare with the Cambridge Structural Database (CSD). For instance, similar compounds like N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide show dihedral angles between pyrimidine and benzene rings ranging from 42° to 68° .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 10.2–10.5 ppm), and piperidinyl methyl groups (δ 1.2–1.4 ppm) .
    • 13C NMR: Confirm carbonyl (C=O at ~168–170 ppm) and trifluoromethyl (CF3 at ~120 ppm, quartets in 19F NMR) groups .
  • Mass Spectrometry (HRMS): Exact mass calculation (e.g., C22H21ClF3N5O2S: m/z 536.09) validates molecular formula .
  • HPLC: Use a C18 column with acetonitrile/water (70:30) and UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: What computational strategies predict bioactivity based on structural motifs?

Methodological Answer:

  • Molecular Docking: Target enzymes (e.g., kinases) using AutoDock Vina . The pyrimidine sulfanyl group often interacts with ATP-binding pockets via hydrogen bonds (e.g., N–H⋯O=C) .
  • QSAR Modeling: Correlate substituent effects (e.g., chloro, trifluoromethyl) with logP values. The 3,5-dimethylpiperidinyl group enhances lipophilicity (clogP ~3.5), impacting membrane permeability .
  • MD Simulations: Analyze conformational stability of the acetamide linker in aqueous vs. lipid environments (e.g., GROMACS ). Intramolecular N–H⋯N bonds (2.1–2.3 Å) stabilize folded conformations .

Basic: How is the crystalline structure determined, and what software tools are essential?

Methodological Answer:

  • Data Collection: Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Measure 25,810 reflections, with Tmin/Tmax = 0.742/0.892 for absorption correction .
  • Structure Solution: SHELXS-97 for direct methods (e.g., locating heavy atoms). Initial models are refined via SHELXL-2016 using full-matrix least-squares on .
  • Validation: PLATON checks for missed symmetry (e.g., monoclinic P21/c vs. triclinic P-1). Final R-factors: R1 = 0.050, wR2 = 0.155 .

Advanced: How do intramolecular interactions influence conformational stability in solution vs. solid state?

Methodological Answer:

  • Solid State: Intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) between pyrimidine and acetamide groups enforce a planar conformation, reducing rotational entropy .
  • Solution State (DMSO-d6): NOESY NMR reveals through-space correlations between piperidinyl methyl (δ 1.3 ppm) and pyrimidine H-5 (δ 8.2 ppm), indicating restricted rotation .
  • Thermal Analysis (DSC): Melting points (~215–220°C) correlate with crystal packing density. Weak van der Waals interactions (e.g., C–H⋯π) dominate in less polar solvents .

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